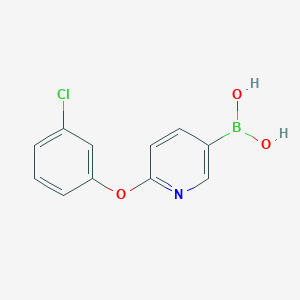

2-(3-Chlorophenoxy)pyridine-5-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Chlorophenoxy)pyridine-5-boronic acid is an organoboron compound with the molecular formula C11H9BClNO3. It is a boronic acid derivative that features a pyridine ring substituted with a chlorophenoxy group and a boronic acid moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-(3-Chlorophenoxy)pyridine-5-boronic acid would interact with its targets through a process involving oxidative addition and transmetalation . The boronic acid donates its organoboron group to a palladium catalyst, forming a new bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction results in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of organic compounds .

Pharmacokinetics

Boronic acids are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the temperature, the pH of the environment, and the presence of other substances . The compound itself is stable under normal storage conditions, but it should be kept in a freezer for long-term storage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenoxy)pyridine-5-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and bases such as potassium carbonate .

Common Reagents and Conditions

Palladium catalysts: Palladium acetate or palladium chloride

Bases: Potassium carbonate, sodium carbonate

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen) at elevated temperatures (80-100°C).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenoxy)pyridine-5-boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceutical intermediates.

Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of agrochemicals and advanced materials.

Vergleich Mit ähnlichen Verbindungen

2-(3-Chlorophenoxy)pyridine-5-boronic acid can be compared with other boronic acids such as:

5-Chloropyridine-2-boronic acid: Similar in structure but lacks the chlorophenoxy group, making it less versatile in certain cross-coupling reactions.

5-Chloro-3-pyridineboronic acid: Used in similar applications but may have different reactivity and selectivity due to the position of the boronic acid group.

The uniqueness of this compound lies in its ability to participate in a wide range of cross-coupling reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

2-(3-Chlorophenoxy)pyridine-5-boronic acid (CAS No.: 2377611-32-8) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its chlorophenoxy group, which is known to influence its interaction with biological targets, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a pyridine ring substituted with a boronic acid group and a chlorophenoxy moiety, which may enhance its lipophilicity and biological activity.

The mechanism of action for boronic acids, including this compound, often involves their ability to interact with enzymes and receptors through reversible covalent bonding. Specifically, boronic acids can form stable complexes with diols in biological systems, which can lead to modulation of various enzymatic pathways. This interaction is crucial for their role in inhibiting proteasome activity and influencing signal transduction pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function. A comparative analysis of its cytotoxic effects against various cancer cell lines revealed:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-468 (Breast Cancer) | 3.43 | |

| K562 (Chronic Myeloid Leukemia) | 4.5 | |

| HeLa (Cervical Cancer) | 6.0 |

These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activities. The structure allows for potential interactions with bacterial enzymes, although specific data on antimicrobial efficacy remains limited and warrants further investigation.

Case Studies

- Study on Breast Cancer Cells : In a controlled experiment, treatment with this compound resulted in significant apoptosis in MDA-MB-468 cells, with an IC50 value lower than that of conventional chemotherapeutics like chlorambucil and melphalan. The study emphasized the compound's selectivity towards cancerous cells over normal lymphocytes .

- Mechanistic Insights : Another study investigated the proteomic changes induced by this compound in HeLa cells. The results indicated alterations in several key proteins involved in apoptosis pathways, including upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins . This suggests that the compound's mechanism may involve complex regulatory networks affecting cell survival.

Eigenschaften

IUPAC Name |

[6-(3-chlorophenoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BClNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSHNGBOFNHZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.